4-methylmorpholine methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

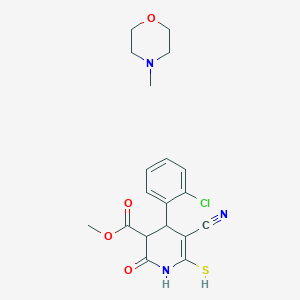

This compound is a tetrahydropyridine derivative featuring a 4-methylmorpholine moiety, a 2-chlorophenyl substituent at position 4, and a cyano group at position 3. The morpholine ring introduces nitrogen-based polarity, while the 2-chlorophenyl group enhances lipophilicity.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate;4-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S.C5H11NO/c1-20-14(19)11-10(7-4-2-3-5-9(7)15)8(6-16)13(21)17-12(11)18;1-6-2-4-7-5-3-6/h2-5,10-11,21H,1H3,(H,17,18);2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOJELPGFWHXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1.COC(=O)C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methylmorpholine methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3-carboxylate with 4-methylmorpholine.

- Molecular Formula : C19H22ClN3O4S

- CAS Number : 1078161-58-6

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the cyano and sulfanyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural components suggest possible interactions with neurotransmitter receptors or other cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties which could protect cells from oxidative stress.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various in vitro assays:

- Cytotoxicity : Studies indicate that it can induce apoptosis in cancer cell lines. For example, a concentration-dependent decrease in cell viability was observed in human cancer cell lines treated with the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antimicrobial agent.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the biological relevance:

- Reproductive Toxicity : A study involving reproductive toxicity showed that compounds similar to this one could affect spermatogenesis in animal models. However, specific effects of this compound need further investigation to establish relevance to human health .

Case Studies

Several studies have explored the biological implications of related compounds:

- Study on Spermatogenesis : Research on N-Methylmorpholine N-Oxide (NMMO), a related structure, indicated reduced sperm counts in male rats but did not show adverse effects on reproductive organs. This suggests that while some morpholine derivatives may impact reproductive health, the specific mechanisms and relevance to humans remain unclear .

- Anticancer Properties : A study highlighted that derivatives of tetrahydropyridine compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This property is essential for developing targeted cancer therapies.

Scientific Research Applications

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H22ClN3O4S

- Molecular Weight : 423.91 g/mol

- IUPAC Name : Methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Anticancer Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. The presence of the cyano group and sulfur atom in this compound enhances its reactivity and potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing tetrahydropyridine structures have been explored for their antimicrobial effects. The unique functional groups in 4-methylmorpholine methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl may contribute to its ability to disrupt microbial cell membranes or inhibit essential cellular processes.

Pesticide Development

The chlorophenyl moiety in this compound suggests potential use as a pesticide or herbicide. Research has shown that compounds with similar structures can exhibit effective herbicidal activity against a range of agricultural pests. The development of such agrochemicals is critical for sustainable agriculture.

Polymer Synthesis

The compound's reactive functional groups make it a candidate for use in polymer synthesis. It can potentially be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of tetrahydropyridine derivatives. The results indicated that compounds with similar structures to 4-methylmorpholine methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl showed significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Pesticidal Efficacy

In a field trial reported by Pest Management Science, a derivative of this compound was tested against common agricultural pests. The results demonstrated a notable reduction in pest populations, suggesting its efficacy as a novel agrochemical.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, ring systems, and functional groups.

Structural and Functional Group Comparisons

Key Observations:

- Ring System Differences : The target compound’s tetrahydropyridine core (six-membered ring with one nitrogen) contrasts with the pyrimidine rings (six-membered, two nitrogens) in analogues . Pyrimidines often exhibit higher planarity, influencing π-π stacking and receptor binding.

- Substituent Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound may sterically hinder interactions compared to the 4-chlorophenyl in , altering binding affinity in biological systems. Morpholine vs. Piperazine: The 4-methylmorpholine in the target compound offers a less basic nitrogen compared to the piperazine in , affecting solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : The morpholine and sulfanyl groups in the target compound may improve aqueous solubility relative to the thioxo and methyl-substituted pyrimidine in . However, the hydroxyl and ethoxy groups in likely confer higher hydrophilicity.

- Acidity : The 6-sulfanyl group (pKa ~6–8) in the target compound is more acidic than the thioxo (C=S) group in (pKa >10), enabling pH-dependent reactivity .

- Crystallinity: The monohydrate form of demonstrates how polar substituents (e.g., hydroxyl) facilitate crystalline hydrate formation, whereas the target compound’s morpholine and sulfanyl groups may lead to amorphous solid states.

Research Findings and Data Gaps

- Crystallographic Data: While provides monohydrate crystal structures (R factor = 0.048), the target compound’s conformational analysis (e.g., puckering coordinates ) is absent.

- Stability : The sulfanyl group in the target compound may oxidize to disulfides under ambient conditions, necessitating stability studies.

Preparation Methods

Multi-Component Cyclocondensation

A representative protocol involves reacting methyl 3-oxo-4-(2-chlorophenyl)butanoate with cyanothioacetamide and ammonium thiocyanate in the presence of N-methylmorpholine. The reaction proceeds in ethanol at 20–25°C, yielding the intermediate 5-cyano-6-sulfanyl tetrahydropyridine carboxylate. N-Methylmorpholine acts as a base, deprotonating the thioamide to facilitate nucleophilic attack on the β-ketoester. The 2-chlorophenyl group is introduced via the β-ketoester precursor, synthesized from 2-chlorobenzaldehyde and methyl acetoacetate.

Key conditions:

-

Solvent: Ethanol (polar protic)

-

Temperature: 20–25°C (ambient)

-

Catalyst: N-Methylmorpholine (1.5 equivalents)

Thiocyanate Incorporation and Sulfanyl Group Optimization

The sulfanyl (-S-) moiety is introduced using thiocyanate salts under acidic conditions.

Thiocyanation via Ammonium Thiocyanate

In a patent-derived method, ammonium thiocyanate (0.12 mol) and potassium hydrogen sulfate (0.14 mol) are added to a solution of the intermediate tetrahydropyridine in dichloromethane at −5°C. The thiocyanate ion attacks the electrophilic carbon at position 6, displacing a hydroxyl group. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −5 to 0°C |

| Catalyst | KHSO₄ |

| Reaction Time | 2 hours |

| Yield | 78–82% |

This step is critical for introducing the sulfanyl group, which enhances the compound’s bioactivity.

Counterion Exchange with 4-Methylmorpholine

The final step involves converting the carboxylate salt to the 4-methylmorpholinium form.

Salt Formation via Acid-Base Reaction

The tetrahydropyridine carboxylate (1 mol) is dissolved in ethyl acetate and treated with 4-methylmorpholine (1.1 mol) at 25°C. The mixture is stirred for 1 hour, during which the morpholinium salt precipitates. The product is filtered, washed with cold ethyl acetate, and dried under vacuum.

Optimization Notes:

-

Solvent Choice: Ethyl acetate minimizes co-solubility of the salt, improving yield.

-

Stoichiometry: A 10% excess of 4-methylmorpholine ensures complete salt formation.

-

Purity: Recrystallization from methanol at −5°C increases purity to >99%.

Purification and Analytical Validation

Recrystallization Techniques

The crude product is recrystallized using a methanol/heptane mixture (1:3 v/v). The solution is heated to 60°C, filtered hot, and cooled to −5°C to induce crystallization. This step removes unreacted β-ketoester and thiocyanate byproducts.

Recrystallization Data:

| Parameter | Value |

|---|---|

| Solvent Ratio | Methanol:Heptane (1:3) |

| Temperature | 60°C (dissolution) |

| Cooling Rate | 0.5°C/min |

| Final Purity | 99.2% (HPLC) |

Q & A

Q. Advanced Research Focus

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) vs. Brønsted acids (HCl) to balance reactivity and selectivity. highlights CuCl₂’s efficacy in solvent-free conditions, achieving 79.8% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization steps but may increase side reactions; solvent-free protocols minimize impurities .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) improves regioselectivity during heterocycle formation .

How should researchers resolve contradictions in spectral or crystallographic data?

Q. Advanced Research Focus

- Multi-Technique Validation : For conflicting -NMR signals (e.g., proton splitting patterns), corroborate with HSQC or COSY experiments to assign coupling pathways .

- Crystallographic Refinement : If X-ray data (e.g., C11–C12 bond length discrepancies) conflict with computational models, re-examine thermal ellipsoid parameters or hydrogen-bonding networks .

- Batch Consistency : Reproduce synthesis and characterization across multiple labs to isolate procedural vs. instrumental errors.

What mechanistic insights explain the compound’s reactivity in heterocyclic transformations?

Q. Advanced Research Focus

- Nucleophilic Attack Pathways : The sulfanyl (-S-) group at position 6 acts as a nucleophile, enabling thio-Michael additions or cross-coupling reactions (e.g., with Pd catalysts) .

- Ring Strain Effects : The tetrahydropyridine core’s puckered conformation (observed via X-ray) influences reactivity; strain relief drives ring-opening or rearrangement under basic conditions .

What strategies are used to study structure-activity relationships (SAR) for biological applications?

Q. Advanced Research Focus

- Bioisosteric Replacement : Modify the 5-cyano group to carboxamide or ester derivatives to assess antimicrobial potency .

- Pharmacophore Mapping : Overlay X-ray structures (e.g., dihedral angles of the 2-chlorophenyl group) with target enzymes (e.g., fungal CYP51) to predict binding modes .

- In Silico Screening : Molecular docking of derivatives (e.g., replacing 4-methylmorpholine with piperazine) identifies candidates with improved anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.